N-[(4-fluorophenyl)methyl]-2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide
Description
N-[(4-Fluorophenyl)methyl]-2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core fused with a 1,2,4-oxadiazole ring and substituted with fluorophenyl and methylphenyl groups. The compound’s synthesis likely involves multi-step reactions, including cyclocondensation and coupling strategies, as observed in structurally related analogs .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O3S/c1-14-5-3-4-6-18(14)22-29-23(34-30-22)21-15(2)20-24(35-21)28-13-31(25(20)33)12-19(32)27-11-16-7-9-17(26)10-8-16/h3-10,13H,11-12H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPFZXFONCOBPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NCC5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the oxadiazole ring and the fluorobenzyl group. Common reagents used in these reactions include various halogenated compounds, acids, and bases under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography. The use of automated reactors and continuous flow systems could enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form with additional hydrogen atoms.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Structural Insights :
- The target compound shares the 1,2,4-oxadiazole moiety with compound 37 and BI 665915 , a critical pharmacophore for enhancing binding affinity and metabolic stability.
- Unlike BI 665915, which uses a pyrazole core, the thienopyrimidinone scaffold in the target compound may confer distinct electronic properties, influencing solubility and target selectivity .
Pharmacological and Functional Comparisons
- BI 665915 demonstrates potent inhibition of 5-lipoxygenase-activating protein (FLAP) with sub-100 nM IC50 values in whole-blood assays .
- Compound 37 and ’s derivative lack explicit activity data but share structural motifs (e.g., fluorophenyl, heterocyclic cores) with known anticancer and anti-inflammatory agents, implying plausible mechanistic overlap.
- Compound 266 focuses on CK1δ inhibition but highlights the role of thienopyrimidine derivatives in kinase targeting, a possible avenue for the target compound.
Biological Activity
N-[(4-fluorophenyl)methyl]-2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure
The compound's structure is characterized by a complex arrangement that includes:
- A fluorophenyl group
- A thieno[2,3-d]pyrimidine core
- An oxadiazole moiety
This structural diversity is believed to contribute to its varied biological activities.
Anticancer Activity
Research indicates that compounds containing the oxadiazole ring often exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have been shown to inhibit various cancer cell lines. In a study involving multiple cancer types, certain oxadiazole derivatives demonstrated IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical carcinoma) and Caco-2 (colon adenocarcinoma) .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 10 |
| Compound B | Caco-2 | 15 |
| N-(4-fluorophenyl)methyl derivative | Various | 12 |
Antimicrobial Properties
Compounds with similar structures have also been evaluated for their antimicrobial activity. The presence of the oxadiazole ring has been linked to enhanced antibacterial and antifungal properties. For example, certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymes : Similar compounds have been reported to inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : Some studies suggest that oxadiazole derivatives can modulate metabotropic glutamate receptors (mGluRs), which play a crucial role in neuroprotection and synaptic plasticity .
- Induction of Apoptosis : Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies highlight the efficacy of compounds similar to this compound in preclinical models. One notable study reported significant tumor regression in xenograft models treated with oxadiazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
